1-Acetyl-3(5)-nonafluorobutyl-5(3)-(trifluoromethyl)pyrazole
Overview
Description
1-Acetyl-3(5)-nonafluorobutyl-5(3)-(trifluoromethyl)pyrazole is a fluorinated pyrazole derivative. Fluorinated compounds are known for their unique chemical properties, such as high thermal stability, resistance to oxidation, and low surface energy. These properties make them valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-3(5)-nonafluorobutyl-5(3)-(trifluoromethyl)pyrazole typically involves the reaction of nonafluorobutyl iodide with 3(5)-acetyl-5(3)-(trifluoromethyl)pyrazole under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Acetyl-3(5)-nonafluorobutyl-5(3)-(trifluoromethyl)pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction reactions can produce oxides or reduced derivatives, respectively.
Scientific Research Applications
1-Acetyl-3(5)-nonafluorobutyl-5(3)-(trifluoromethyl)pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of biological systems, particularly in understanding the effects of fluorinated molecules on biological processes.
Medicine: Fluorinated compounds are often explored for their potential therapeutic applications, including as drug candidates for various diseases.
Industry: The compound’s thermal stability and resistance to oxidation make it valuable in the development of high-performance materials and coatings.
Mechanism of Action
The mechanism of action of 1-Acetyl-3(5)-nonafluorobutyl-5(3)-(trifluoromethyl)pyrazole involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong interactions with various biological molecules, affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-Cyanoacetyl-3,5-dimethylpyrazole: Another pyrazole derivative with different substituents.
1-Acetyl-3,5-diphenylpyrazole: A pyrazole compound with phenyl groups instead of fluorinated groups.
Uniqueness
1-Acetyl-3(5)-nonafluorobutyl-5(3)-(trifluoromethyl)pyrazole is unique due to its high fluorine content, which imparts distinct chemical and physical properties. These properties differentiate it from other pyrazole derivatives and make it particularly valuable in applications requiring high thermal stability and resistance to oxidation.
Properties
IUPAC Name |
1-[3-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-5-(trifluoromethyl)pyrazol-1-yl]ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F12N2O/c1-3(25)24-5(7(13,14)15)2-4(23-24)6(11,12)8(16,17)9(18,19)10(20,21)22/h2H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTGHRCAWGMFQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(=CC(=N1)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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